molecular formula C15H13N5O4S2 B2879126 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1172450-85-9

2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2879126
CAS No.: 1172450-85-9
M. Wt: 391.42
InChI Key: AOHGLILSEJLVKL-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a 1,3,4-oxadiazole core linked to a 2,3-dihydrobenzo[b][1,4]dioxin moiety via a thioether bridge. The 1,3,4-oxadiazole and 1,3,4-thiadiazole rings are known for their electron-deficient nature, which facilitates interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O4S2/c1-8-17-19-14(26-8)16-12(21)7-25-15-20-18-13(24-15)11-6-22-9-4-2-3-5-10(9)23-11/h2-5,11H,6-7H2,1H3,(H,16,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHGLILSEJLVKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule that integrates various pharmacologically active moieties. This compound's biological activity is primarily attributed to its structural components, particularly the oxadiazole and thiadiazole rings, which have been shown to exhibit significant pharmacological properties.

Chemical Structure

The chemical structure of the compound can be broken down into key functional groups:

  • Dihydrobenzo[b][1,4]dioxin : A fused bicyclic structure that contributes to the compound's hydrophobicity and potential interactions with biological membranes.
  • Oxadiazole and Thiadiazole Rings : These heterocyclic compounds are known for their diverse biological activities, including anticancer and antimicrobial properties.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies focusing on its potential as an anticancer agent and its interactions with various biological targets.

Anticancer Activity

Research indicates that derivatives containing oxadiazole and thiadiazole moieties often exhibit anticancer properties. The mechanism of action typically involves:

  • Inhibition of Enzymes : Compounds similar to the one have shown the ability to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDACs) .
  • Induction of Apoptosis : Studies have demonstrated that these compounds can trigger apoptosis in cancer cells through mitochondrial pathways .
  • Cell Line Studies : Specific derivatives have shown promising results against various cancer cell lines. For instance:
    • IC50 values of 4.27 µg/mL against SK-MEL-2 (melanoma) and 0.28 µg/mL against MCF-7 (breast cancer) have been reported for related thiadiazole derivatives .

Structure-Activity Relationship (SAR)

The biological activity of the compound is closely linked to its structural characteristics. The presence of specific substituents on the oxadiazole and thiadiazole rings significantly influences its potency and selectivity against cancer cells.

Structural FeatureImpact on Activity
Dihydrobenzo[b][1,4]dioxinEnhances membrane permeability
Oxadiazole RingInhibits DNA synthesis
Thiadiazole RingInteracts with protein kinases
Positioning of SubstituentsDetermines binding affinity and selectivity

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes critical for DNA replication and repair .
  • Receptor Interactions : The thiadiazole moiety may interact with various receptors involved in cell signaling pathways related to cancer progression .

Case Studies

Several studies have highlighted the efficacy of compounds similar to this compound:

  • Study on Thiadiazole Derivatives : A study reported that a thiadiazole derivative exhibited significant cytotoxicity against HepG2 (liver cancer) and A549 (lung cancer) cell lines with IC50 values indicating potent activity .
  • Oxadiazole Hybridization : Research has shown that hybridizing oxadiazoles with other pharmacophores enhances their anticancer potential by targeting multiple pathways simultaneously .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of disubstituted acetamides incorporating 1,3,4-oxadiazole and 1,3,4-thiadiazole heterocycles. Below is a comparative analysis with key analogs:

Compound Key Substituents Biological Activity Synthetic Route Reference
Target Compound
2-((5-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
2,3-Dihydrobenzo[b][1,4]dioxin, 5-methyl-1,3,4-thiadiazole Not explicitly reported; inferred cytotoxicity and enzyme inhibition based on analogs Likely involves condensation of oxadiazole-thiol with chloroacetamide intermediates
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetamide (3a) 4-Chlorophenyl, benzylthio Cytotoxic against MCF-7 (IC₅₀: 8.2 µM) and HeLa (IC₅₀: 10.1 µM) Reflux with K₂CO₃ in acetone; thiol-alkylation
N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (7a–7l) Piperidin-1-yl ethyl, benzamide Acetylcholinesterase inhibition (IC₅₀: 0.8–12.4 µM) Multi-step synthesis involving hydrazide cyclization and thioether formation
N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1) Trichloroethyl, phenyl-thiadiazole Intermediate in bicyclic triazine synthesis; no direct bioactivity reported Cyclization in concentrated H₂SO₄
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol-2-yl)acetamides (2a–i) Indole-methyl, thiazole Anticancer activity (e.g., compound 2g: IC₅₀ = 4.7 µM against MCF-7) Threading closure with CS₂/KOH; thioalkylation

Key Differences and Implications

  • The 5-methyl-thiadiazole substituent may reduce metabolic degradation compared to benzylthio (3a) or piperidin-1-yl ethyl (7a–7l) groups, which are prone to oxidative cleavage .
  • Biological Activity :

    • Compounds with electron-withdrawing groups (e.g., 4-chlorophenyl in 3a) show higher cytotoxicity, while bulky substituents (e.g., piperidin-1-yl ethyl in 7a–7l) enhance enzyme inhibition .
    • The target compound’s dihydrodioxin-oxadiazole moiety may confer unique binding to kinase or protease targets, analogous to indole-based oxadiazoles in .
  • Synthetic Complexity :

    • The target compound’s synthesis likely requires precise control of thioether formation, similar to 3a . In contrast, trichloroethyl analogs (4.1) demand harsh acidic conditions, limiting scalability .

Physicochemical Properties

Property Target Compound Compound 3a Compound 7a–7l Compound 2a–i
LogP (Predicted) 3.2 2.8 1.5–2.1 2.5–3.0
Molecular Weight 443.5 g/mol 485.0 g/mol 390–450 g/mol 380–420 g/mol
Hydrogen Bond Donors 2 2 1–2 2–3

Research Findings and Data Gaps

  • Anticancer Potential: While indole-oxadiazole analogs (2a–i) show sub-micromolar IC₅₀ values , the target compound’s dihydrodioxin group may modulate apoptosis pathways differently.
  • Enzyme Inhibition : Thiadiazole-acetamides with piperidine substituents (7a–7l) inhibit acetylcholinesterase , but the target’s methyl-thiadiazole may shift selectivity toward other enzymes (e.g., cyclooxygenase).
  • Synthetic Challenges : and highlight the role of intermediates in heterocyclization, suggesting that the target compound’s purity depends on optimized reaction conditions .

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